(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound, in particular, features a phenyl group attached to the imidazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of 4-phenyl-1H-imidazole with ethanamine under acidic conditions to form the desired compound.
Reductive Amination: Another common method is the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-phenyl-1H-imidazole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to 4-phenyl-1H-imidazole-2-methanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
4-Phenyl-1H-imidazole-2-carboxylic acid: (from oxidation)
4-Phenyl-1H-imidazole-2-methanol: (from reduction)
Various substituted imidazoles (from nucleophilic substitution)
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is compared with other similar compounds, such as 4-phenyl-1H-imidazole and 1-(4-phenyl-1H-imidazol-2-yl)ethanol . Its uniqueness lies in its specific stereochemistry and the presence of the ethanamine group, which provides distinct chemical and biological properties.
Comparison with Similar Compounds
4-Phenyl-1H-imidazole
1-(4-Phenyl-1H-imidazol-2-yl)ethanol
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
Properties
CAS No. |
1245649-51-7 |
---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
ZBUZNJBHQWUVHX-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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